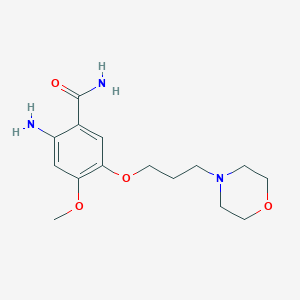

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

Vue d'ensemble

Description

L’impureté 2 du géfitinib est une impureté liée au procédé associée à la synthèse du géfitinib, un médicament anticancéreux utilisé principalement pour le traitement du cancer du poumon non à petites cellules. L’impureté 2 du géfitinib est identifiée comme étant la 3-(3-chloro-4-fluoroanilino)-7-méthoxy-6-(3-morpholinyl propyl) quinazoline-4 (3H)-one . La présence de telles impuretés est essentielle à surveiller et à contrôler, car elle peut avoir une incidence sur l’efficacité et l’innocuité du produit pharmaceutique.

Méthodes De Préparation

La préparation de l’impureté 2 du géfitinib implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode consiste à faire réagir la matière première initiale, le 2-amino-4-méthoxy-5-(3-morpholinyl propyl) cyanophényle, avec du diméthylformamide diméthylacétal pour obtenir une base de Schiff. Ceci est suivi d’une annulation par chauffage avec de la 3-chloro-4-fluoroaniline dans un solvant d’acide acétique . Une autre méthode consiste à mélanger du 2-amino-4-méthoxy-5-(3-morpholine propoxyl groupe) cyanophényle avec de la 3-chloro-4-fluoroaniline, un solvant d’acide acétique et de l’orthoformiate de triméthyle ou de l’orthoformiate de triéthyle . Ces méthodes se caractérisent par des voies de synthèse courtes, des opérations simples et une pureté du produit relativement élevée.

Analyse Des Réactions Chimiques

L’impureté 2 du géfitinib subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés de la quinazoline, tandis que la réduction peut donner des dérivés d’amine .

4. Applications de la recherche scientifique

L’impureté 2 du géfitinib a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme étalon de référence dans les méthodes analytiques pour garantir la qualité et la pureté du géfitinib.

Biologie : Elle aide à comprendre les voies métaboliques et les produits de dégradation du géfitinib.

Médecine : Elle est essentielle pour le développement de formulations pharmaceutiques plus sûres et plus efficaces.

Industrie : Elle contribue à l’optimisation des procédés de synthèse et au contrôle de la qualité de la production de géfitinib.

Applications De Recherche Scientifique

Gefitinib impurity 2 has several scientific research applications:

Chemistry: It is used as a reference standard in analytical methods to ensure the quality and purity of gefitinib.

Biology: It helps in understanding the metabolic pathways and degradation products of gefitinib.

Medicine: It is crucial for the development of safer and more effective pharmaceutical formulations.

Industry: It aids in the optimization of synthetic processes and quality control of gefitinib production.

Mécanisme D'action

L’impureté 2 du géfitinib, comme le géfitinib, est censée interagir avec la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Le géfitinib inhibe la phosphorylation intracellulaire des tyrosine kinases associées aux récepteurs transmembranaires de la surface cellulaire, y compris l’EGFR. Cette inhibition empêche l’activation des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires . Le mécanisme d’action exact de l’impureté 2 du géfitinib fait encore l’objet de recherches, mais on pense qu’il suit une voie similaire.

Comparaison Avec Des Composés Similaires

L’impureté 2 du géfitinib peut être comparée à d’autres composés similaires, tels que :

Gefitinib : Le composé parent, utilisé comme médicament anticancéreux.

Erlotinib : Un autre inhibiteur de la tyrosine kinase EGFR utilisé pour le traitement du cancer du poumon non à petites cellules.

Afatinib : Un inhibiteur irréversible de l’EGFR utilisé pour le traitement du cancer du poumon non à petites cellules.

L’impureté 2 du géfitinib est unique en raison de sa structure spécifique et de sa formation pendant la synthèse du géfitinib. Elle sert de marqueur essentiel pour le contrôle de la qualité de la production de géfitinib .

Activité Biologique

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, also known as Gefitinib impurity 1, is a compound that has garnered attention in medicinal chemistry due to its structural similarity to known anti-cancer agents, particularly those targeting the epidermal growth factor receptor (EGFR). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₃N₃O₄

- Molecular Weight : 309.36 g/mol

- CAS Number : 246512-44-7

The primary mechanism of action for this compound involves its interaction with the EGFR pathway. This compound is thought to inhibit the phosphorylation of EGFR, which plays a critical role in cell proliferation and survival pathways. By blocking this receptor's activation, the compound may induce apoptosis in cancer cells.

Anticancer Effects

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These studies suggest that this compound can effectively target both wild-type and mutant forms of EGFR, making it a candidate for further investigation in the treatment of resistant cancer types.

Inhibition of Cytokine Production

Another significant aspect of the biological activity of this compound is its potential role in modulating inflammatory responses. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases and cancers. This property could be beneficial in treating conditions characterized by excessive cytokine release, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 1 to 10 μM. The compound was particularly effective against cells exhibiting EGFR mutations, suggesting its utility in treating resistant forms of cancer .

- Inflammation Model : In an animal model designed to assess inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes in conditions mimicking rheumatoid arthritis. This suggests that it may have dual roles as both an anticancer agent and an anti-inflammatory drug .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed following administration, with peak plasma concentrations achieved within a short time frame. Its distribution profile indicates a preference for tissues associated with tumor growth, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUBNPPCNQAACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469859 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246512-44-7 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?

A1: this compound is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.

Q2: How is this compound synthesized?

A2: According to the research, this compound is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.